2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide is a complex organic compound with a unique structure that includes a thiazole ring, a methoxy group, and a cyclohexa-2,5-dienylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide typically involves multiple steps. One common approach includes the condensation of 2-amino-4-methylthiazole with a suitable aldehyde or ketone to form the corresponding hydrazone. This intermediate is then reacted with a methoxy-substituted cyclohexanone derivative under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylthiazole: A simpler analog with similar thiazole ring structure.
3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene derivatives: Compounds with similar cyclohexadienylidene moiety.
Hydrazones: Compounds with similar hydrazone functional group.
Uniqueness
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C13H14N4O3S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-amino-N-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19) |
InChI Key |
AMHQGUWEVRTTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Pictograms |
Irritant |
Synonyms |
OM 137 OM-137 OM137 cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.